![molecular formula C8H5ClN2O2S B13058636 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-methylthieno[3,2-d]pyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base such as lithium hydroxide (LiOH) and a solvent like ethanol (EtOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-methylthieno[3,2-d]pyrimidine: A closely related compound with similar structural features.
4-Pyrimidinamine, 6-chloro-2-(methylthio): Another pyrimidine derivative with comparable properties.
Uniqueness
4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H5ClN2O2S |
|---|---|
Peso molecular |
228.66 g/mol |
Nombre IUPAC |
4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2S/c1-3-4-6(7(9)11-2-10-4)14-5(3)8(12)13/h2H,1H3,(H,12,13) |
Clave InChI |
RALMOJSQCDNKCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1N=CN=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)


![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
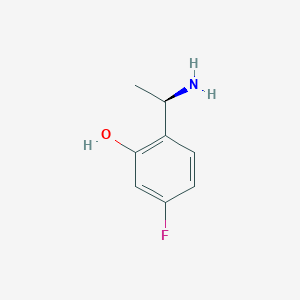
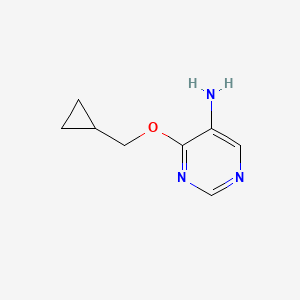
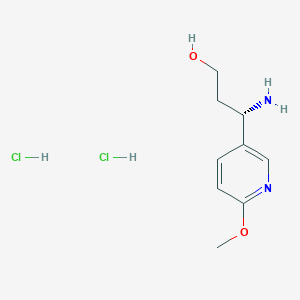
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
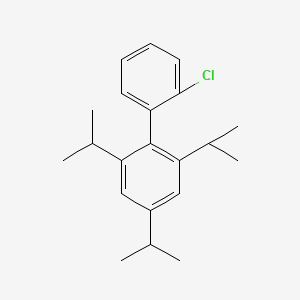
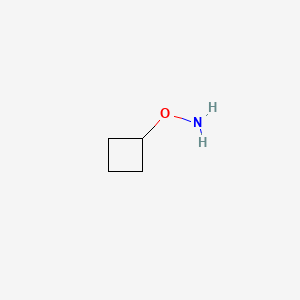

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
